molecular formula C8H7BrF2 B2443592 1-Bromo-3-(2,2-difluoroethyl)benzene CAS No. 1379364-29-0

1-Bromo-3-(2,2-difluoroethyl)benzene

Cat. No.: B2443592
CAS No.: 1379364-29-0
M. Wt: 221.045
InChI Key: RTJPWXXEWAFBSU-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoroethyl)benzene is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 2,2-difluoroethyl group is attached to the third carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Properties

IUPAC Name

1-bromo-3-(2,2-difluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJPWXXEWAFBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379364-29-0
Record name 1-bromo-3-(2,2-difluoroethyl)benzene
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Preparation Methods

The synthesis of 1-Bromo-3-(2,2-difluoroethyl)benzene typically involves the bromination of 3-(2,2-difluoroethyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-50°C .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Bromo-3-(2,2-difluoroethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 3-(2,2-difluoroethyl)phenol, while oxidation results in 3-(2,2-difluoroethyl)benzoic acid .

Scientific Research Applications

1-Bromo-3-(2,2-difluoroethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-difluoroethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

1-Bromo-3-(2,2-difluoroethyl)benzene can be compared with other similar compounds such as:

Biological Activity

1-Bromo-3-(2,2-difluoroethyl)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom and a difluoroethyl group, suggests various biological interactions that merit detailed examination.

Chemical Structure and Properties

  • Molecular Formula : C8_8H7_7BrF2_2
  • SMILES Notation : C1=CC(=CC(=C1)Br)CC(F)F
  • InChI : InChI=1S/C8H7BrF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,8H,5H2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, altering their activity.
  • Receptor Modulation : It can potentially modulate receptor activity, influencing signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of certain bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InteractionCompetitive inhibition of specific enzymes

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting potential as an antibacterial agent.

Case Study 2: Cytotoxic Effects

Research focusing on the cytotoxic effects of this compound revealed that it induces apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This finding positions the compound as a candidate for further development in cancer therapeutics.

Case Study 3: Enzyme Inhibition

In vitro assays demonstrated that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. The binding affinity was quantitatively assessed using standard kinetic models, showing promising results for further exploration in drug design.

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